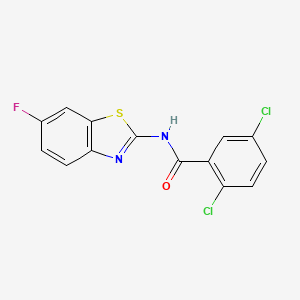

2,5-二氯-N-(6-氟-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related N-substituted benzothiazole derivatives involves multistep processes including acyl chlorination, coupling reactions, and cyclization steps. For instance, the synthesis of novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides was achieved by acyl chlorination of 2-fluorobenzoic acid or 2,4-difluorobenzoic acid with thionyl chloride, followed by coupling with 2-aminobenzoic acid and cyclization in the presence of acetic anhydride (Yang, 2012).

Molecular Structure Analysis

The molecular structure of N-(benzothiazol-2-yl)benzamides was characterized by various spectroscopic methods, including IR, 1H- and 13C-NMR, and single-crystal X-ray diffraction. Specific compounds exhibited discrete dimer formations connected into a three-dimensional network by intermolecular hydrogen bonds and π–π stacking interactions (Ćaleta et al., 2008).

Chemical Reactions and Properties

The reactivity of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in heterocyclic synthesis highlights the unique electrophilic reactivity due to the presence of fluorine atoms, leading to nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

Physical Properties Analysis

The crystalline and thermal properties of related N-(1,3-benzothiazol-2-yl)benzamide derivatives were investigated, revealing monoclinic crystal structures and thermal stability up to specific temperatures. For example, synthesized crystals were thermally stable up to 403 K and 333 K for certain derivatives, respectively (Raveendiran & Prabukanthan, 2021).

Chemical Properties Analysis

The chemical behavior of benzothiazole derivatives was evaluated in various reactions, including Fries rearrangement under microwave-assisted, catalyst- and solvent-free conditions, to synthesize specific benzamide compounds. These studies provide insights into the regioselective synthesis and the role of non-covalent interactions in the chemical behavior of these compounds (Moreno-Fuquen et al., 2019).

科学研究应用

抗肿瘤性能

涉及苯并噻唑衍生物的重要研究领域之一,包括类似于2,5-二氯-N-(6-氟-1,3-苯并噻唑-2-基)苯甲酰胺的结构,是它们的抗肿瘤活性。Hutchinson等人(2001)详细描述了氟化的2-(4-氨基苯基)苯并噻唑的合成,在体外对某些人类乳腺癌细胞系表现出强大的细胞毒性,突显了这类化合物在癌症治疗中的潜力Hutchinson et al., 2001。此外,Yoshida等人(2005)报告了一种衍生物,2,6-二氯-N-[2-(环丙烷羰基氨基)苯并噻唑-6-基]苯甲酰胺,具有显著的体内抑制肿瘤生长效果,进一步支持了这类化合物在抗肿瘤研究中的相关性Yoshida et al., 2005。

抗微生物和抗氧化活性

另一个研究领域是苯并噻唑衍生物的抗微生物和抗氧化性能。Raparla等人(2013)合成了新型的6-氟苯并噻唑取代吡唑类似物,对抗微生物和抗氧化活性进行了筛选,显示出对标准药物有强大的活性Raparla et al., 2013。这表明了苯并噻唑衍生物在开发新型抗微生物药物方面的潜力。

荧光传感器和光物理研究

苯并噻唑衍生物还被用于作为荧光传感器和光物理研究的应用。Suman等人(2019)开发了苯并咪唑和苯并噻唑共轭席夫碱化合物,展示了它们作为检测金属离子如Al3+和Zn2+的荧光传感器的能力,展示了这类化合物在药理学用途之外的多样应用Suman et al., 2019。

缓蚀

在材料科学领域,苯并噻唑衍生物已被评估其缓蚀性能。Hu等人(2016)研究了两种苯并噻唑衍生物作为酸性溶液中钢铁的缓蚀剂,揭示了它们在防止腐蚀方面提供稳定性和高效性的潜力,突显了苯并噻唑衍生物的多功能性Hu et al., 2016。

作用机制

Target of Action

Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes . This inhibition disrupts the normal functioning of the bacterial cells, leading to their death.

Biochemical Pathways

The inhibition of the enzymes mentioned above would disrupt several biochemical pathways in bacterial cells, including dna replication, cell wall synthesis, and metabolic processes .

Result of Action

The inhibition of the enzymes mentioned above would lead to the death of bacterial cells .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of benzothiazole derivatives .

属性

IUPAC Name |

2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FN2OS/c15-7-1-3-10(16)9(5-7)13(20)19-14-18-11-4-2-8(17)6-12(11)21-14/h1-6H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMITWIZEHZBJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)

![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)

![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2492672.png)